
tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate: is a chemical compound with the molecular formula C13H17ClINO3. It is a derivative of carbamate and is characterized by the presence of tert-butyl, chloro, and iodo substituents on its phenoxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate typically involves the reaction of 2-(2-chloro-4-iodophenoxy)ethanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: The phenoxyethyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Formation of new halogenated derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or reduced carbamate derivatives.
Hydrolysis: Formation of 2-(2-chloro-4-iodophenoxy)ethanol and tert-butylamine.
科学的研究の応用
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmacophore in drug design and development.
- Studied for its ability to interact with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms enhances its ability to form strong interactions with these targets, contributing to its potency and specificity.
類似化合物との比較
- tert-Butyl (2-(4-chloro-2-iodophenoxy)ethyl)carbamate
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
Comparison:
- tert-Butyl (2-(2-chloro-4-iodophenoxy)ethyl)carbamate is unique due to the specific positioning of the chloro and iodo substituents, which can influence its reactivity and interaction with biological targets.
- tert-Butyl (2-(4-chloro-2-iodophenoxy)ethyl)carbamate has a different substitution pattern, which may result in distinct chemical and biological properties.
- tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate contains a bromine atom instead of iodine, affecting its reactivity and potential applications.
- tert-Butyl (4-iodophenyl)carbamate lacks the ethoxy group, which can significantly alter its chemical behavior and applications.
特性
分子式 |
C13H17ClINO3 |
|---|---|
分子量 |
397.63 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-chloro-4-iodophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClINO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChIキー |
NEDKTACJTGWZKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


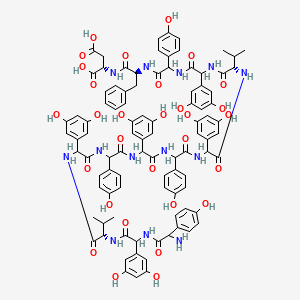
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

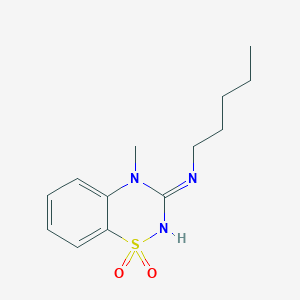

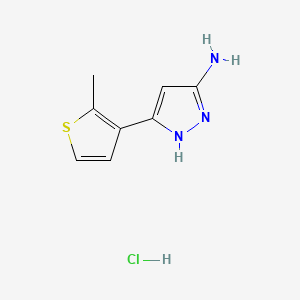
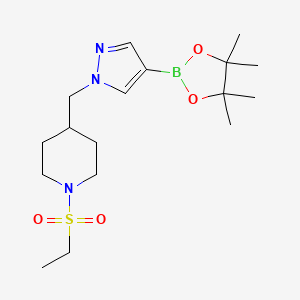
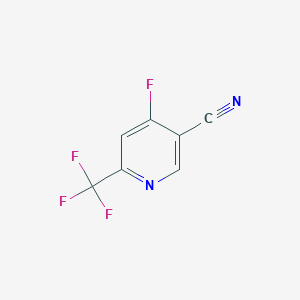
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)


![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)
